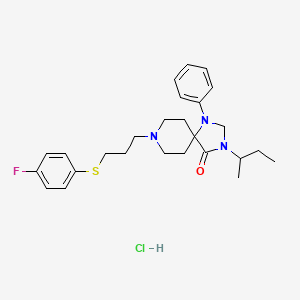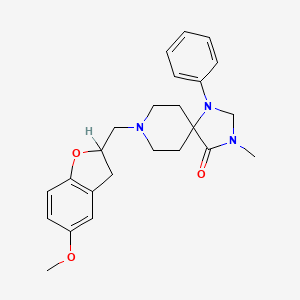
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(45)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- is a complex organic compound known for its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a ketone and an amine group can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.
Functional Group Introduction: The introduction of the methoxy, benzofuran, and phenyl groups can be achieved through various substitution reactions. For instance, the methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Final Assembly: The final assembly of the compound involves coupling the spirocyclic core with the substituted benzofuran and phenyl groups. This can be done using coupling reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and minimize waste. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzofuran groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating diseases.
Industry
In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The methoxy and benzofuran groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spirocyclic cores but different substituents.
Benzofuran derivatives: Compounds containing the benzofuran moiety with various functional groups.
Phenyl-substituted spiro compounds: Spirocyclic compounds with phenyl groups attached to different positions.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- stands out due to its combination of a spirocyclic core with diverse functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
102504-87-0 |
|---|---|
Formule moléculaire |
C24H29N3O3 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
8-[(5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-25-17-27(19-6-4-3-5-7-19)24(23(25)28)10-12-26(13-11-24)16-21-15-18-14-20(29-2)8-9-22(18)30-21/h3-9,14,21H,10-13,15-17H2,1-2H3 |
Clé InChI |
ZGSMDYBKPSCIDB-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C2(C1=O)CCN(CC2)CC3CC4=C(O3)C=CC(=C4)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


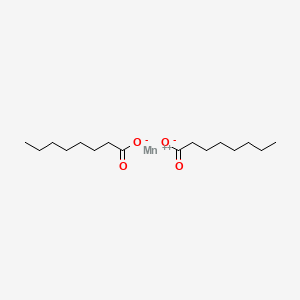
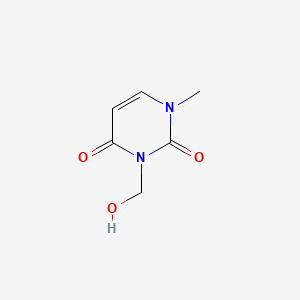
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
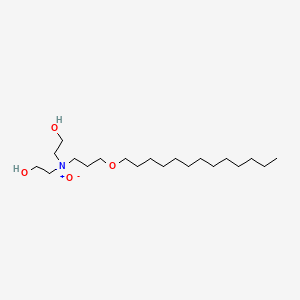

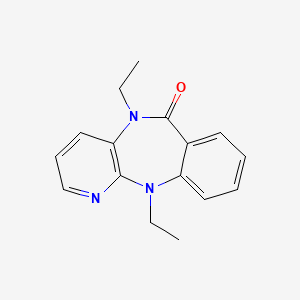

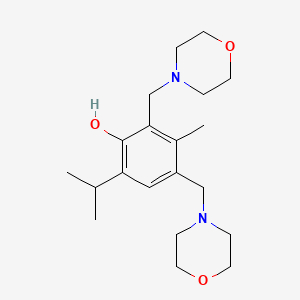
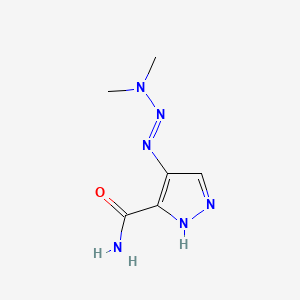
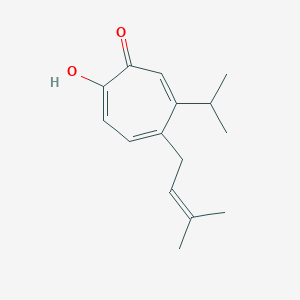
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
